Tritetracosyl phosphate

Description

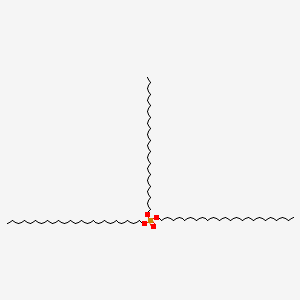

Tritetracosyl phosphate, systematically identified as trioctadecyl phosphate (IUPAC name: phosphoric acid trioctadecyl ester), is a long-chain trialkyl phosphate ester with the molecular formula C₅₄H₁₁₁O₄P and a molecular weight of 854.03 g/mol . It is characterized by three octadecyl (C₁₈H₃₇) chains bonded to a phosphate group. This structure confers high hydrophobicity, thermal stability, and low volatility, making it suitable for specialized industrial applications such as high-temperature lubricants, plasticizers, and corrosion inhibitors .

The compound’s synthesis typically involves the reaction of phosphorus oxychloride (POCl₃) with octadecanol (C₁₈H₃₇OH) under controlled conditions. Its long alkyl chains enhance solubility in nonpolar solvents and compatibility with polymers, though water solubility is negligible due to its hydrophobic nature .

Properties

CAS No. |

64131-08-4 |

|---|---|

Molecular Formula |

C72H147O4P |

Molecular Weight |

1107.9 g/mol |

IUPAC Name |

tritetracosyl phosphate |

InChI |

InChI=1S/C72H147O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-74-77(73,75-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)76-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-72H2,1-3H3 |

InChI Key |

IZUKFCFQFALNAF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tritetracosyl phosphate typically involves the reaction of tetracosanol with phosphorus oxychloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at elevated temperatures to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The process involves the continuous addition of tetracosanol and phosphorus oxychloride, followed by the removal of by-products and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Tritetracosyl phosphate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Under specific conditions, this compound can be reduced to form lower oxidation state phosphates.

Substitution: The tetracosyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium alkoxides or amines are employed in substitution reactions.

Major Products Formed

Oxidation: Higher oxidation state phosphates.

Reduction: Lower oxidation state phosphates.

Substitution: Phosphates with different alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, tritetracosyl phosphate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new compounds.

Biology

In biological research, this compound is studied for its potential role in cellular processes. It is used in experiments to understand the interactions between phosphates and biological molecules, such as proteins and nucleic acids.

Medicine

This compound has potential applications in medicine, particularly in drug delivery systems. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery.

Industry

In the industrial sector, this compound is used as an additive in lubricants and as a flame retardant

Mechanism of Action

The mechanism of action of tritetracosyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form strong bonds with metal ions and other positively charged species, influencing various biochemical pathways. The tetracosyl groups provide hydrophobic interactions, which can affect the solubility and distribution of the compound in biological systems.

Comparison with Similar Compounds

Table 1. Comparative Properties of this compound and Analogous Compounds

Structural and Functional Analysis

Tricresyl Phosphate (TCP)

- Structure : A triaryl phosphate with three methyl-substituted phenyl groups.

- Properties : Higher thermal stability (>300°C) than alkyl phosphates due to aromatic conjugation, which resists decomposition. Extremely low water solubility (<0.01 mg/L) .

- Applications : Predominantly used as a flame retardant in aviation hydraulics and PVC plastics. However, its neurotoxicity limits food-contact applications.

Trimethyl Phosphate

- Structure : Short-chain trialkyl phosphate with three methyl groups.

- Properties : High water solubility (1,200 mg/L) and moderate thermal stability (~150°C). Volatility limits high-temperature use.

- Applications : Intermediate in pesticide synthesis and solvent for polar aprotic reactions.

Tridecyl Phosphate

- Structure : Mid-chain trialkyl phosphate (C₁₃H₂₇).

- Properties : Balances hydrophobicity and fluidity, with moderate thermal stability (~180°C). Used in surfactant formulations for emulsification and anti-corrosion coatings.

Tri(2-dodecoxyethyl) Phosphate

Thermal and Chemical Stability Trends

- Alkyl vs. Aryl Phosphates : Aryl phosphates (e.g., TCP) exhibit superior thermal stability (>300°C) compared to alkyl derivatives due to aromatic ring rigidity. This compound, despite its long chains, decomposes above 200°C, making it less stable than TCP but more resilient than shorter alkyl analogs.

Industrial and Environmental Considerations

- This compound : Its low volatility and high molecular weight minimize environmental leaching, favoring use in durable goods. However, biodegradability is poor due to stable C-P bonds.

- Toxicity Profile: TCP’s neurotoxic ortho-isomers contrast with the low toxicity of this compound, which is generally regarded as safe in non-food applications.

Biological Activity

Tritetracosyl phosphate is a phosphoric acid ester that has garnered attention for its potential biological activities. This compound is structurally characterized by a long alkyl chain, which influences its interaction with biological systems. The following sections will explore the biological activity of this compound, including its cytotoxic effects, biochemical interactions, and relevant case studies.

Recent studies have begun to elucidate the cytotoxic effects of this compound, particularly in relation to cellular mechanisms. While specific data on this compound is limited, insights can be drawn from related compounds such as triphenyl phosphate (TPhP), which shares structural similarities and has been studied extensively.

- Cell Viability : Research indicates that phosphoric acid esters can significantly reduce cell viability in various cell lines. For instance, TPhP has been shown to decrease the viability of mouse spermatocyte cells in a dose-dependent manner, suggesting that this compound may exhibit similar effects due to its structural characteristics .

- Oxidative Stress : Exposure to TPhP resulted in elevated levels of reactive oxygen species (ROS) and reduced antioxidant capacity in cells. This oxidative stress is a critical factor leading to cellular apoptosis and DNA damage, which may also apply to this compound due to their comparable chemical properties .

- Apoptosis Pathways : The apoptotic pathways activated by TPhP involve mitochondrial dysfunction and caspase activation. Studies have shown that exposure to TPhP leads to alterations in mitochondrial membrane potential and increased activity of caspases-3 and -9, indicating a mitochondrial-dependent apoptotic mechanism .

Comparative Analysis with Related Compounds

Case Study 1: Effects on Reproductive Health

A notable case study investigated the impact of TPhP on male reproductive health, highlighting the potential implications for this compound. In this study, mouse spermatocyte cells were treated with varying concentrations of TPhP, leading to significant findings:

- Concentration-Dependent Effects : Cell viability decreased significantly at concentrations above 6 μM.

- DNA Damage : Elevated levels of phosphorylated histone H2AX indicated increased DNA damage following exposure.

- Mitochondrial Impairment : Changes in mitochondrial morphology were observed alongside increased apoptosis markers.

These findings suggest that similar mechanisms could be expected with this compound due to its structural similarities with TPhP .

Case Study 2: Biochemical Interactions

Another investigation focused on the biochemical interactions of phosphoric esters like this compound within cellular systems. This study aimed to identify specific metabolic pathways influenced by these compounds:

- Metabolism : Phosphoric esters are metabolized through various enzymatic pathways that may lead to bioactive metabolites.

- Biological Implications : The metabolites produced from these compounds often exhibit distinct biological activities that could influence cellular health and function.

The implications of these findings highlight the need for further research into the specific metabolic pathways associated with this compound .

Q & A

Q. What standardized analytical methods are recommended for quantifying tritetracosyl phosphate in environmental or biological samples?

To ensure accuracy, researchers should employ validated colorimetric assays (e.g., molybdenum-blue method) with rigorous quality controls. Key steps include:

- Calibration curves : Use at least five standard concentrations to establish a linear range (correlation coefficient >0.999) .

- Ionic strength/pH adjustments : Evidence suggests ionic strength does not significantly affect absorbance, but pH should be monitored to avoid interference .

- Statistical validation : Apply tools like Excel’s LINEST function to calculate slope, intercept, and confidence intervals for regression lines .

Q. How should neurotoxic potential be assessed in in vitro models exposed to this compound?

Design experiments to evaluate both acute and chronic exposure effects:

- Endpoints : Measure cell viability (MTT assay), neurite outgrowth inhibition, and acetylcholinesterase activity .

- Dosage ranges : Include concentrations spanning environmental relevance (e.g., pM to µM) and positive controls (e.g., organophosphate analogs) .

- Data validation : Cross-reference results with peer-reviewed datasets (e.g., IUCLID, ATSDR) to ensure biological plausibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies between phosphate quantification methods (e.g., colorimetric assays vs. steady-state estimates)?

Discrepancies often arise from methodological artifacts:

- Filter interference : Soluble reactive phosphorus (SRP) assays may overestimate phosphate due to particle leaching during filtration .

- Acidification effects : Acidic reagents in colorimetric methods can liberate bound phosphate, skewing results .

- Validation strategies : Compare results with orthogonal techniques (e.g., mass spectrometry) and apply statistical models (e.g., Bland-Altman plots) to quantify bias .

Q. What statistical approaches are optimal for analyzing low-concentration phosphate data with high variability?

For trace-level detection (e.g., <1 µM):

- Error propagation : Use Monte Carlo simulations to account for uncertainty in calibration curves and instrument noise .

- Outlier management : Apply Grubbs’ test or Dixon’s Q-test to exclude anomalies, ensuring ≥3 replicates per sample .

- Confidence intervals : Report 95% CI instead of single-point estimates to reflect measurement precision .

Q. How should conflicting toxicity data from structurally similar organophosphates be integrated into risk assessments?

Address contradictions through:

- Data quality scoring : Prioritize studies with high reliability (e.g., peer-reviewed repositories, EPA-reviewed methods) over those with unknown analytical protocols .

- Class-based extrapolation : Use read-across approaches to infer toxicity mechanisms, but validate with targeted assays (e.g., comparative metabolomics) .

- Uncertainty characterization : Document variability in exposure scenarios (e.g., metabolic activation differences) using probabilistic models .

Methodological Best Practices

Q. How can researchers ensure reproducibility in phosphate analysis across laboratories?

- Inter-laboratory validation : Share calibration standards and participate in proficiency testing programs .

- Protocol harmonization : Adopt EPA-recommended methods (e.g., systematic review criteria for data inclusion) .

- Metadata transparency : Report instrument settings, reagent lots, and sample preparation details in supplementary materials .

Q. What strategies mitigate bias in literature reviews for toxicological profiles?

- Supplemental searches : Use controlled vocabularies (e.g., MeSH terms) to retrieve class-specific data (e.g., organophosphates) and child-health studies .

- Critical appraisal : Exclude studies with unvalidated methods or undisclosed conflicts of interest .

- Dynamic updating : Integrate recent preprints via platforms like PubMed Central, noting their non-peer-reviewed status .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.